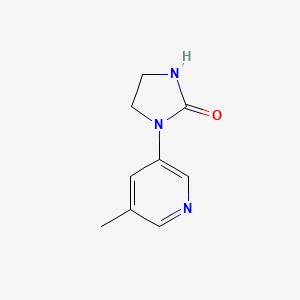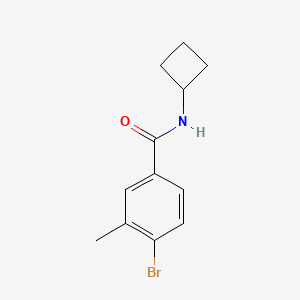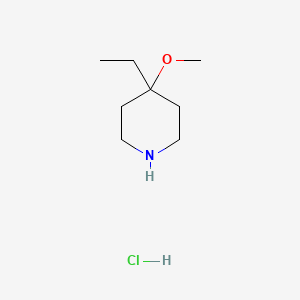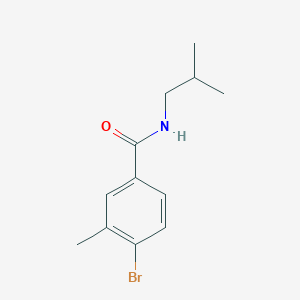![molecular formula C6H12O6 B1449633 D-[4,5,6-13C3]glucose CAS No. 478529-47-4](/img/structure/B1449633.png)
D-[4,5,6-13C3]glucose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-glucose is a simple sugar (monosaccharide) generated during photosynthesis in plants and produced in humans via hepatic gluconeogenesis and breakdown of polymeric glucose forms . Its aldohexose stereoisomer, D-glucose, is the most commonly occurring isomer of glucose in nature .
Synthesis Analysis
The synthesis of D-glucose involves various processes, including the isomerization of D-glucose into D-fructose using a base catalyst, aqueous NaOH .Molecular Structure Analysis
D-Glucose-4,5,6-13C3 has an empirical formula of 13C3C3H12O6 and a molecular weight of 183.13 . It is a six-carbon sugar with a terminal aldehyde group .Chemical Reactions Analysis
D-glucose undergoes various chemical reactions. For instance, it can isomerize into D-fructose using a base catalyst, aqueous NaOH . It also participates in glycolysis, a series of metabolism reactions that generate energy molecules ATP and NADH .Physical And Chemical Properties Analysis
D-Glucose-4,5,6-13C3 is a solid with a melting point of 150-152 °C (lit.) .Applications De Recherche Scientifique
-
Glucose Isomerase in Biochemistry and Industrial Applications
- Application : Glucose isomerase (GI) is an enzyme that reversibly isomerizes D-glucose and D-xylose to D-fructose and D-xylulose, respectively . It plays a crucial role in sugar metabolism, fulfilling nutritional requirements in bacteria . Moreover, GI is an important industrial enzyme for the production of high-fructose corn syrup and bioethanol .
- Methods : The enzyme is widely distributed in bacteria, actinomycetes, fungi, and plants . It is extensively used in the industrial production of high-fructose corn syrup .
- Results : This enzyme is one of the three most commonly produced industrial enzymes, along with amylase and protease .
-
Glucose Sensing for Diabetes Monitoring
- Application : Glucose sensing is crucial for monitoring and managing diabetes . It helps in tracking blood glucose levels and adjusting treatment plans accordingly .
- Methods : The development of glucose biosensors has been a significant advancement in this field . These devices can be subcutaneously implanted for continuous monitoring of glucose levels .
- Results : The use of glucose biosensors has improved the management of diabetes, leading to better control of blood glucose levels and reducing the risk of diabetes-related complications .
Safety And Hazards
Orientations Futures
Continuous glucose monitoring is an emerging technology that provides a continuous measure of interstitial glucose levels . The development of carbohydrate-containing drugs is another potential direction, with a focus on pure carbohydrate drugs, carbohydrate conjugates, carbohydrate scaffolds, carbohydrates vaccines, and glyconanomaterials .
Propriétés
IUPAC Name |
(3R,4S,5S,6R)-6-(hydroxy(113C)methyl)(5,6-13C2)oxane-2,3,4,5-tetrol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1/i1+1,2+1,3+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-UGEGYHQVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([13C@@H]1[13C@H]([C@@H]([C@H](C(O1)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-[4,5,6-13C3]glucose | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Fluoro-2-[4-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B1449552.png)
![3-Fluoro-3-[3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride](/img/structure/B1449553.png)

![([1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]methyl)amine hydrochloride](/img/structure/B1449556.png)




![tert-butyl N-{[3-(3,4-dimethylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate](/img/structure/B1449565.png)
![3-Oxa-6-azabicyclo[3.1.1]heptane 4-methylbenzenesulfonate](/img/structure/B1449567.png)


![2-Fluoro-6-[3-(trifluoromethyl)piperidine-1-carbonyl]pyridine](/img/structure/B1449573.png)